Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate
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Description
Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
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Biological Activity
Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- CAS Number : 91060-96-7
The presence of the benzofuran moiety is significant as it is often associated with various pharmacological activities including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, research has shown that certain benzofuran derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The mechanism often involves the disruption of mitotic processes or induction of apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa (Cervical) | 5.0 | Apoptosis induction |
Compound B | MCF7 (Breast) | 8.2 | Cell cycle arrest |
This compound | A549 (Lung) | TBD | TBD |
Anti-inflammatory Properties
Benzofuran derivatives have also been explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2, leading to reduced inflammation in various models of disease .
Table 2: Anti-inflammatory Activity
Compound | Model Used | Effect Observed |
---|---|---|
Compound C | Carrageenan-induced paw edema in rats | Significant reduction in edema |
This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran core or the carbamoyl group can significantly impact potency and selectivity. For example, alkyl substitutions on the nitrogen atom or variations in the ester group may enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Study on Anticancer Effects
In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzofuran derivatives, including this compound. The compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer activity with low IC50 values, suggesting potential for further development as therapeutic agents .
In Vivo Studies
In vivo studies are essential to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary results from animal models indicate that this compound may reduce tumor size significantly compared to controls. Further investigations are ongoing to elucidate its full pharmacological profile and safety .
Properties
IUPAC Name |
methyl 4-(2,3-dihydro-1-benzofuran-3-ylmethylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-18(21)13-8-6-12(7-9-13)17(20)19-10-14-11-23-16-5-3-2-4-15(14)16/h2-9,14H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWYOFZLBGJBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.